An In-depth Technical Guide to Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate (CAS No. 740842-66-4)
An In-depth Technical Guide to Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate (CAS No. 740842-66-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate, a key chemical intermediate with significant potential in pharmaceutical research and development. The document details its chemical identity, physicochemical properties, a robust synthesis protocol, and methods for its characterization. Furthermore, it explores the compound's relevance in medicinal chemistry, particularly as a building block for more complex bioactive molecules. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.
Introduction: The Role of Aryl Thioethers in Drug Discovery
Aryl thioethers are a prominent class of organosulfur compounds that have garnered considerable attention in medicinal chemistry. The thioether linkage is a critical structural motif found in a variety of pharmaceuticals and biologically active compounds. The sulfur atom, with its unique size, electronegativity, and ability to be oxidized to sulfoxides and sulfones, can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability. It can also participate in crucial drug-receptor interactions, including hydrogen bonding.
The incorporation of a bromophenyl group introduces a site for further chemical modification through cross-coupling reactions, making compounds like Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate versatile scaffolds in the synthesis of diverse compound libraries for drug screening. This guide focuses specifically on the synthesis, characterization, and potential applications of Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate, providing researchers with the foundational knowledge to effectively utilize this compound in their research endeavors.
Chemical Identity and Physicochemical Properties
CAS Number: 740842-66-4[1]
Molecular Formula: C₁₂H₁₅BrO₂S[1]
Molecular Weight: 303.23 g/mol [1]
IUPAC Name: Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate
Structure:
Figure 1: Chemical structure of Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 303.23 | [1] |
| Molecular Formula | C₁₂H₁₅BrO₂S | [1] |
| XLogP3 | 3.4 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 6 | [2] |
| Exact Mass | 301.9979 | [2] |
| Monoisotopic Mass | 301.9979 | [2] |
| Topological Polar Surface Area | 26.3 Ų | [2] |
| Heavy Atom Count | 16 | [2] |
| Complexity | 224 | [2] |
Synthesis of Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate
The synthesis of Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate is most effectively achieved through a nucleophilic substitution reaction, a variation of the Williamson ether synthesis.[3][4][5] This method involves the reaction of a thiolate, generated from the corresponding thiol, with an alkyl halide. In this case, 3-bromothiophenol serves as the thiol precursor, and ethyl 4-bromobutanoate is the alkyl halide.
Figure 2: Synthetic workflow for Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate.
Experimental Protocol
Materials:
-
3-Bromothiophenol
-
Ethyl 4-bromobutanoate
-
Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (1.5 equivalents) and anhydrous DMF.
-
Addition of Thiol: Slowly add 3-bromothiophenol (1.0 equivalent) to the stirring suspension at room temperature. The formation of the thiolate is typically rapid.
-
Addition of Alkyl Halide: Add ethyl 4-bromobutanoate (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up:
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Cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate as a pure product.
Characterization
Spectroscopic Data (Predicted)
Due to the limited availability of published experimental data for this specific compound, the following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
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δ 7.20-7.40 (m, 4H): Aromatic protons of the 3-bromophenyl group.
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δ 4.12 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).
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δ 2.95 (t, J = 7.2 Hz, 2H): Methylene protons adjacent to the sulfur atom (-SCH₂-).
-
δ 2.45 (t, J = 7.3 Hz, 2H): Methylene protons adjacent to the carbonyl group (-CH₂CO-).
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δ 1.95 (quint, J = 7.2 Hz, 2H): Methylene protons in the middle of the butyl chain (-CH₂CH₂CH₂-).
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δ 1.25 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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δ 173.0: Carbonyl carbon of the ester.
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δ 138.0: Aromatic carbon attached to sulfur.
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δ 130.0, 129.5, 128.0, 125.0: Aromatic carbons.
-
δ 122.5: Aromatic carbon attached to bromine.
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δ 60.5: Methylene carbon of the ethyl ester (-OCH₂-).
-
δ 35.0: Methylene carbon adjacent to the carbonyl group.
-
δ 32.0: Methylene carbon adjacent to the sulfur atom.
-
δ 25.0: Methylene carbon in the middle of the butyl chain.
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δ 14.0: Methyl carbon of the ethyl ester.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): Expected at m/z 302 and 304 with an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Fragmentation: Common fragmentation patterns for esters include the loss of the ethoxy group (-OCH₂CH₃) and the ethyl group (-CH₂CH₃). Cleavage at the C-S bond is also expected.
Applications in Drug Development and Research
Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate is a valuable building block in medicinal chemistry for several reasons:
-
Scaffold for Library Synthesis: The presence of the bromo-substituent on the phenyl ring provides a handle for further functionalization via various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the rapid generation of a diverse library of compounds for high-throughput screening.
-
Introduction of a Flexible Linker: The butanoate chain acts as a flexible linker, which can be crucial for optimizing the binding of a molecule to its biological target.
-
Thioether Moiety: As previously mentioned, the thioether linkage can impart favorable pharmacokinetic properties to a drug candidate.
While specific biological activities of Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate have not been extensively reported, related bromophenyl thioether derivatives have been investigated for their potential cytotoxic effects against various cancer cell lines.[6][7] This suggests that this compound could serve as a precursor for the synthesis of novel anti-cancer agents.
Safety and Handling
Hazard Identification: While a specific safety data sheet for Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate is not readily available, the hazards can be inferred from its constituent functional groups. Aryl halides and thioethers should be handled with care.
-
Toxicity: Brominated aromatic compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Irritation: May cause skin and eye irritation upon contact.
-
Odor: Many thiols and thioethers have strong, unpleasant odors.
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[8]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Keep away from strong oxidizing agents.
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate is a synthetically accessible and versatile chemical intermediate. Its structure combines a reactive bromophenyl group, a flexible butanoate linker, and a metabolically relevant thioether moiety, making it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. This guide provides the essential technical information for researchers to synthesize, characterize, and safely handle this compound, facilitating its use in the exploration of new chemical space for drug discovery.
References
-
PubChem. (n.d.). Ethyl 4-(3-bromophenyl)butanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chiriac, A. P., et al. (2024). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. Molecules, 29(15), 3485. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Retrieved from [Link]
-
University of California, Irvine. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
Sources
- 1. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 4-(3-bromophenyl)butanoate | C12H15BrO2 | CID 11492759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. ehs.uci.edu [ehs.uci.edu]
